5-Fluoro-2,4-dinitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2,4-dinitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXNARQDSJOTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549497 | |
| Record name | 5-Fluoro-2,4-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393-93-1 | |
| Record name | 5-Fluoro-2,4-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Pathways to 5 Fluoro 2,4 Dinitrobenzoic Acid
Exploration of Nitration Strategies for Fluorinated Benzoic Acid Precursors
The principal route to 5-Fluoro-2,4-dinitrobenzoic acid involves the direct nitration of 3-Fluorobenzoic acid. This process requires careful control of reaction conditions to achieve the desired dinitrated product with high yield and purity.
Regioselective Nitration of 3-Fluorobenzoic Acid to Intermediates
The initial step in the synthesis is the mononitration of 3-Fluorobenzoic acid to produce 5-Fluoro-2-nitrobenzoic acid. The fluorine atom and the carboxylic acid group on the benzene (B151609) ring direct the incoming nitro group to specific positions. The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures. chemicalbook.comguidechem.com
One documented method involves dissolving 3-fluorobenzoic acid in concentrated sulfuric acid and then adding fuming nitric acid dropwise while maintaining the temperature below 0°C. guidechem.com The solution is stirred for several hours at this temperature to ensure complete mononitration. guidechem.com Pouring the reaction mixture onto ice water precipitates the 5-Fluoro-2-nitrobenzoic acid, which can then be collected by filtration. chemicalbook.comguidechem.com This process has been reported to yield the desired intermediate in high purity (around 97%). chemicalbook.com
A patented process for the preparation of 5-fluoro-2-nitro-benzoic acid by nitration of 3-fluorobenzoic acid specifies carrying out the reaction in 100% strength sulfuric acid with a mixture of 100% strength sulfuric acid and 100% strength nitric acid at temperatures between -10°C and +35°C. google.com This method claims yields of over 85% of the theoretical value. google.com
The following table summarizes a typical procedure for the synthesis of 5-Fluoro-2-nitrobenzoic acid:
| Step | Reagents | Conditions | Outcome |
| 1 | 3-Fluorobenzoic acid, Concentrated H₂SO₄ | Dissolution with gentle heating | Solution of 3-fluorobenzoic acid |
| 2 | Fuming HNO₃ | Slow addition at 0°C | Formation of nitronium ions |
| 3 | Reaction Mixture | Stirring at 0°C for 3 hours | Mononitration of the benzene ring |
| 4 | Ice Water | Quenching of the reaction | Precipitation of the product |
| 5 | Filtration and Washing | Cold water | Isolation of crude product |
| 6 | Drying | Desiccator | 5-Fluoro-2-nitrobenzoic acid (92% yield) guidechem.com |
Optimization of Dinitration Conditions for Maximum Yield and Purity
The subsequent dinitration of 5-Fluoro-2-nitrobenzoic acid to yield this compound is a more challenging step. The presence of two deactivating groups (nitro and carboxylic acid) on the benzene ring makes the introduction of a second nitro group more difficult.
While specific, detailed research findings on the direct dinitration of 3-fluorobenzoic acid to this compound in a single step are not extensively available in the provided search results, the general principles of aromatic nitration suggest that forcing conditions would be necessary. This would likely involve higher temperatures and a stronger nitrating agent, such as a mixture of fuming nitric acid and oleum (B3057394) (fuming sulfuric acid). However, such conditions also increase the risk of side reactions and the formation of unwanted isomers.
Alternative Synthetic Routes to the 2,4-Dinitrobenzoic Acid Core
Given the potential challenges in the direct dinitration of fluorinated precursors, alternative synthetic strategies focusing on the construction of the 2,4-dinitrobenzoic acid core followed by fluorination, or starting from a pre-dinitrated precursor, are conceptually viable.
Oxidation of Dinitrotoluene Analogs (Conceptual Pathways)
One conceptual pathway involves the oxidation of a suitable dinitrotoluene analog. For instance, the oxidation of 2,4-dinitrotoluene (B133949) to 2,4-dinitrobenzoic acid is a known transformation. google.com A similar approach could be envisioned starting from a fluorinated dinitrotoluene. However, the synthesis of the required starting material, such as 1-fluoro-2,4-dinitrotoluene, would be a necessary preceding step. The oxidation itself can be achieved using various oxidizing agents, such as potassium dichromate in sulfuric acid or potassium permanganate. google.comorgsyn.org
A method for synthesizing 2,4-dinitrobenzoic acid involves the nitration of bibenzyl to form tetranitrobibenzyl, which is then oxidized. google.com This multi-step process highlights an alternative to direct nitration of a benzoic acid derivative. google.com
Multi-step Convergent Syntheses
A convergent strategy for this compound might involve the synthesis of a fluorinated intermediate that already contains one nitro group, followed by a second nitration and subsequent functional group manipulations.
Advanced Synthetic Techniques and Methodological Innovations
While traditional nitration methods remain prevalent, advancements in synthetic methodology could offer more efficient and selective routes. For instance, the use of phase transfer catalysts has been reported in the synthesis of 2,4-dinitrobenzoic acid from tetranitrobibenzyl, allowing the reaction to proceed under milder conditions. google.com
Furthermore, microreactor technology could provide better control over reaction parameters such as temperature and mixing, potentially leading to improved yields and selectivity in highly exothermic nitration reactions. However, specific applications of these advanced techniques to the synthesis of this compound are not detailed in the currently available information.
Microwave-Assisted Organic Synthesis (MAOS) Approaches
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique in modern chemistry, leveraging microwave energy to accelerate chemical reactions. chemicaljournals.comresearchgate.net The primary mechanism involves dielectric heating, where polar molecules or solvents align with the rapidly oscillating electric field of the microwaves, generating heat through molecular rotation and friction. researchgate.net This method offers significant advantages over conventional heating, including dramatic reductions in reaction times, increased product yields, and often, enhanced purity. chemicaljournals.com The rapid and uniform heating provided by microwaves can lead to considerable energy and time savings. chemicaljournals.com
While specific literature detailing the MAOS of this compound is not prevalent, the principles of MAOS can be applied to its synthesis, particularly in the nitration steps. The conventional synthesis of related compounds, such as the hydrolysis of benzamide, can take an hour, whereas microwave assistance can complete the reaction in just seven minutes with a 99% yield. chemicaljournals.com Similarly, esterification of benzoic acid under microwave conditions can be achieved in as little as six minutes. researchgate.net
Applying MAOS to the dinitration of a precursor like 3-fluorobenzoic acid or the second nitration of 5-fluoro-2-nitrobenzoic acid could offer substantial benefits. The high energy and efficiency of microwave heating could potentially drive the reaction to completion faster and with fewer byproducts compared to traditional methods that require prolonged heating with aggressive nitrating agents. chemicaljournals.comorgsyn.org
Table 1: Comparison of Conventional and Microwave-Assisted Organic Reactions This table illustrates the general efficiency gains of MAOS for various reaction types relevant to the synthesis of benzoic acid derivatives.
| Reaction Type | Conventional Method Time | Microwave-Assisted Method Time | Key Advantage of MAOS |
|---|---|---|---|
| Hydrolysis (Benzamide) | ~1 hour | 7 minutes | Drastic reduction in reaction time chemicaljournals.com |
| Esterification (Benzoic Acid) | Several hours | 6 minutes | High-speed synthesis researchgate.net |
| Chalcone Synthesis | 2-4 hours | 40 seconds | Extremely rapid, high-yield reaction chemicaljournals.com |
| Solvent-Free Aspirin Synthesis | ~10 hours | 4-5 minutes | Eliminates need for halogenated solvents chemicaljournals.com |
Flow Chemistry and Continuous Processing Applications
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production to a continuous, streamlined synthesis. nih.gov In a flow system, reactants are pumped through a network of tubes or microreactors where the reaction occurs. nih.govpharmtech.com This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly crucial for highly exothermic and potentially hazardous reactions like nitration. pharmtech.com
The synthesis of nitroaromatic compounds often involves energetic intermediates and strong acids, making safety a primary concern in large-scale batch processing. pharmtech.com Flow chemistry mitigates these risks by minimizing the reaction volume at any given moment, thereby preventing the accumulation of dangerous intermediates and allowing for better heat dissipation. pharmtech.comresearchgate.net For instance, a continuous flow process was developed for the selective nitration of 1-methyl-4-(methylsulfonyl)benzene, achieving a 98% yield with a residence time of only five seconds, which significantly reduced byproduct formation. pharmtech.com
Applying this to the synthesis of this compound, a continuous nitration of 3-fluorobenzoic acid or 5-fluoro-2-nitrobenzoic acid could be envisioned. Such a process would likely involve pumping the substrate dissolved in a suitable solvent along with a stream of nitrating agent (e.g., a mixture of nitric and sulfuric acid) through a temperature-controlled reactor. pharmtech.comgoogle.com The precise control afforded by flow chemistry would enable optimization of the reaction for higher yield and selectivity while ensuring operational safety. researchgate.net
Table 2: Advantages of Flow Chemistry for Aromatic Nitration This table summarizes the key benefits of employing continuous processing for the synthesis of nitroaromatic compounds.
| Feature | Benefit in Continuous Flow | Relevance to Dinitrobenzoic Acid Synthesis |
|---|---|---|
| Safety | Small reaction volumes minimize risk of thermal runaway and accumulation of hazardous intermediates. pharmtech.com | Nitration is highly exothermic; flow processing enhances safety. |
| Heat Transfer | High surface-area-to-volume ratio allows for efficient and rapid heat exchange. pharmtech.com | Enables precise temperature control, reducing byproduct formation. |
| Scalability | Production is scaled by extending operational time rather than increasing reactor size ("scaling-out"). d-nb.info | Allows for seamless transition from laboratory-scale optimization to large-scale production. |
| Process Control | Precise control over residence time, stoichiometry, and temperature leads to higher consistency and yield. nih.govresearchgate.net | Improves selectivity and purity of this compound. |
Purification and Isolation Protocols for this compound and its Intermediates
The effective purification and isolation of this compound and its synthetic intermediates are critical for obtaining a high-purity final product. The primary methods employed are precipitation, washing, and recrystallization.
A common strategy for isolating nitrobenzoic acids from a strong acid reaction mixture involves quenching the reaction with water or ice. google.comguidechem.com This procedure dramatically reduces the solubility of the organic acid, causing it to precipitate out of the aqueous solution. For example, in a patented process for preparing the intermediate 5-fluoro-2-nitro-benzoic acid, the fully reacted nitration mixture is introduced into 7.5 to 15 parts by weight of water, causing the product to precipitate. google.com The solid is then collected by filtration. google.com
Following initial isolation, washing is essential to remove residual acids and water-soluble impurities. The collected precipitate is typically washed with cold water until the filtrate is free of acid, which can be checked by monitoring the pH or testing for sulfates. orgsyn.org For dinitrobenzoic acids, washing with a dilute sodium carbonate solution can be used to dissolve the desired acid as its sodium salt, allowing for filtration to remove insoluble impurities. The dinitrobenzoic acid is then re-precipitated by acidifying the filtrate with a strong acid like hydrochloric acid. orgsyn.org
Recrystallization is the final step to achieve high purity. The choice of solvent is crucial. For various dinitrobenzoic acids, solvents such as 50% ethanol (B145695) or dilute (5%) hydrochloric acid have proven effective. orgsyn.orgorgsyn.org The crude product is dissolved in a minimum amount of the hot solvent, and then the solution is cooled slowly to allow for the formation of well-defined, pure crystals, which are subsequently collected by filtration and dried. orgsyn.org For more specialized applications, chromatographic techniques, such as passing the product through a Sep-Pak C18 cartridge, can be employed for purification. arkat-usa.org
Table 3: Purification Techniques for Nitrobenzoic Acids This table outlines common protocols for the isolation and purification of the target compound and its intermediates.
| Technique | Description | Application |
|---|---|---|
| Precipitation/Quenching | The acidic reaction mixture is poured into a large volume of cold water or ice to precipitate the product. google.com | Initial isolation of the crude product from the synthesis medium. |
| Aqueous Washing | The filtered solid is washed with cold water to remove residual mineral acids (e.g., H₂SO₄, HNO₃). orgsyn.org | Removal of inorganic, water-soluble impurities. |
| Acid-Base Extraction | The crude acid is dissolved in a basic solution (e.g., Na₂CO₃), filtered, and re-precipitated with strong acid (e.g., HCl). orgsyn.org | Separates the desired acid from non-acidic or insoluble impurities. |
| Recrystallization | The product is dissolved in a hot solvent (e.g., aqueous ethanol, dilute HCl) and cooled to form pure crystals. orgsyn.org | Final purification step to achieve high-purity material. |
| Cartridge Chromatography | The product is passed through a solid-phase extraction cartridge (e.g., C18) to remove impurities. arkat-usa.org | A rapid purification method suitable for smaller scales or radiolabeled compounds. |
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of a compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of the types of chemical bonds and functional groups present. For 5-Fluoro-2,4-dinitrobenzoic acid, the FT-IR spectrum is expected to display a series of distinct absorption bands corresponding to its constituent parts.
The carboxylic acid group would be readily identifiable by a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching band around 1700 cm⁻¹. The presence of nitro groups (NO₂) is confirmed by two strong stretching vibrations: an asymmetric stretch usually found between 1550-1500 cm⁻¹ and a symmetric stretch between 1350-1300 cm⁻¹. The C-F bond, a key feature of this molecule, would exhibit a stretching vibration in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would appear in the 1600-1450 cm⁻¹ range.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| C=O Stretch | ~1700 | |
| Nitro Group | Asymmetric NO₂ Stretch | 1550 - 1500 |
| Symmetric NO₂ Stretch | 1350 - 1300 | |
| Aromatic Ring | C-H Stretch | >3000 |
| C=C Stretch | 1600 - 1450 | |
| Fluoro Group | C-F Stretch | 1250 - 1000 |
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the symmetric stretching of the nitro groups would be expected to produce a strong and characteristic band. The aromatic ring vibrations, especially the ring breathing mode, would also be prominent. The C-F stretching vibration is also observable in Raman spectra. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. For instance, studies on the related compound 2,4-dinitrobenzoic acid have utilized both FT-IR and FT-Raman spectroscopy for a comprehensive vibrational analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR spectroscopy provides information on the number and chemical environment of hydrogen atoms (protons) in a molecule. In this compound, there are two protons on the aromatic ring. Their chemical shifts are significantly influenced by the electron-withdrawing effects of the two nitro groups and the fluorine atom.
The two aromatic protons would appear as distinct signals in the downfield region of the spectrum, likely between 8.0 and 9.0 ppm, due to the deshielding effect of the adjacent nitro groups. The proton situated between the two nitro groups would be expected at a higher chemical shift than the proton adjacent to the fluorine atom. Furthermore, these protons would exhibit spin-spin coupling to the nearby fluorine atom, resulting in a splitting of their signals into doublets or more complex multiplets. The carboxylic acid proton would appear as a broad singlet at a very downfield position, typically above 10 ppm, and its presence can be confirmed by D₂O exchange.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (between NO₂) | ~8.5 - 9.0 | Doublet of doublets (or more complex) |
| Aromatic H (adjacent to F) | ~8.0 - 8.5 | Doublet of doublets (or more complex) |
| Carboxylic Acid H | >10 | Broad Singlet |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are influenced by the attached functional groups.
The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the 110-150 ppm region. The carbons directly attached to the electron-withdrawing nitro groups will be shifted downfield, while the carbon attached to the fluorine atom will show a large C-F coupling constant. The chemical shifts of the aromatic carbons provide a detailed map of the electronic distribution within the benzene ring. For example, in the related 2-fluoro-5-nitrobenzoic acid, distinct signals for each of the aromatic carbons are observed. chemicalbook.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon (COOH) | 165 - 175 |
| Aromatic C-NO₂ | 140 - 150 |
| Aromatic C-F | 150 - 165 (with large C-F coupling) |
| Aromatic C-H | 115 - 130 |
| Aromatic C-COOH | ~130 |
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in a molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is readily detected. The chemical shift of the fluorine atom is very sensitive to its electronic environment.
For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the presence of the ortho and para nitro groups. The fluorine signal will be split into a multiplet due to coupling with the adjacent aromatic protons. The magnitude of these coupling constants can provide further structural information. For instance, studies on other fluorinated aromatic compounds show a wide range of chemical shifts depending on the nature and position of other substituents. nih.gov
Table 4: Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity |
|---|---|---|
| ¹⁹F | -100 to -120 | Multiplet |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like this compound. The analysis is typically performed in negative ion mode, which facilitates the deprotonation of the acidic carboxylic group.
In a typical ESI-MS experiment, the compound would be detected as the deprotonated molecule, [M-H]⁻. Given the molecular weight of 230.11 g/mol for this compound, the primary ion observed would have a mass-to-charge ratio (m/z) of 229.1. sigmaaldrich.com High-resolution mass spectrometry would provide a more precise mass measurement, confirming the elemental composition.
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to generate characteristic fragment ions, which aids in structural confirmation. rsc.orgnih.gov While specific experimental fragmentation data for this exact compound is not widely published, a theoretical fragmentation pathway in negative ion mode can be postulated based on its structure:
Decarboxylation: The most common fragmentation for benzoic acids is the loss of CO₂ (44 Da) from the carboxylate anion, which would result in a fragment ion at m/z 185.
Loss of Nitro Groups: Subsequent or alternative fragmentation could involve the loss of the nitro groups (NO₂, 46 Da). For instance, the loss of a nitro group from the [M-H]⁻ ion would lead to a fragment at m/z 183.
Other Fragmentations: Other potential losses include that of NO (30 Da) or combinations of these fragmentation pathways, providing a unique fingerprint for the molecule.
Table 1: Predicted ESI-MS Ions for this compound
| Ion | Formula | Predicted m/z | Description |
| [M-H]⁻ | [C₇H₂FN₂O₆]⁻ | 229.1 | Deprotonated molecule |
| [M-H-CO₂]⁻ | [C₆H₂FN₂O₄]⁻ | 185.1 | Loss of carbon dioxide |
| [M-H-NO₂]⁻ | [C₇H₂FNO₄]⁻ | 183.1 | Loss of a nitro group |
| [M-H-CO₂-NO₂]⁻ | [C₆H₂FNO₂]⁻ | 139.1 | Loss of CO₂ and a nitro group |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, this compound is a non-volatile solid due to its polarity and carboxylic acid group. Therefore, direct GC-MS analysis is not feasible.
To analyze this compound using GC-MS, a derivatization step is necessary to convert the non-volatile acid into a more volatile derivative. A common method is esterification, for example, reacting the carboxylic acid with an alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. This process increases the volatility of the analyte, allowing it to pass through the gas chromatography column.
Once the volatile derivative is introduced into the GC-MS system, it is separated from other components before being ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak corresponding to the ester and a series of fragment ions that can be used to confirm the original structure. nih.gov
X-ray Diffraction Studies for Solid-State Structure and Crystal Engineering
X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional structure of crystalline solids, providing insights into conformation, intermolecular interactions, and crystal packing. springernature.comnih.gov
Single Crystal X-ray Diffraction (SCXRD) provides an unambiguous determination of the molecular structure with atomic-level precision. mdpi.comnih.gov To perform this analysis, a high-quality single crystal of this compound is required.
The data obtained from an SCXRD experiment would allow for the complete elucidation of:
Molecular Conformation: The planarity of the benzene ring and the orientation of the carboxyl and nitro substituents relative to the ring.
Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule.
Intermolecular Interactions: The study of how individual molecules interact with each other in the crystal lattice. This would likely involve hydrogen bonding from the carboxylic acid group (forming dimers or chains) and other non-covalent interactions like π-π stacking of the aromatic rings.
Table 2: Structural Information Obtainable from SCXRD for this compound
| Parameter | Description |
| Crystal System | The symmetry class of the crystal (e.g., monoclinic, triclinic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The precise x, y, z position of every atom in the asymmetric unit. |
| Bond Lengths/Angles | The geometry of the covalent bonds within the molecule. |
| Hydrogen Bonding | Identification and geometry of hydrogen bonds. |
| Torsion Angles | The dihedral angles defining the orientation of substituents. |
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a microcrystalline powder sample. It is valuable for phase identification, assessing sample purity, and studying polymorphism. wayne.edu
Key applications of PXRD for this compound include:
Phase Purity: The resulting diffraction pattern serves as a unique fingerprint for the crystalline phase. It can be used to confirm that a synthesized batch consists of a single crystalline phase and is free from crystalline impurities.
Polymorphism Studies: Many organic molecules can crystallize in multiple different crystal structures, a phenomenon known as polymorphism. Each polymorph will produce a distinct PXRD pattern. PXRD is a primary tool for identifying and characterizing different polymorphic forms, which can have different physical properties.
Lattice Parameter Refinement: While less precise than SCXRD, PXRD data can be used to refine the unit cell parameters of a known crystal structure.
The PXRD pattern consists of a plot of diffraction intensity versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions, while the peak intensities are related to the arrangement of atoms within the cell.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy state on the potential energy surface.
For 5-Fluoro-2,4-dinitrobenzoic acid, DFT calculations, often using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to determine its equilibrium geometry. The calculations would predict key bond lengths, bond angles, and dihedral angles. It is expected that the presence of bulky and electronegative nitro groups at the ortho positions relative to the fluorine and carboxylic acid groups would induce some steric strain, potentially causing the carboxylic acid and nitro groups to twist slightly out of the plane of the benzene (B151609) ring to minimize repulsion. The total electronic energy calculated provides a measure of the molecule's stability.
Illustrative Data Table for Optimized Geometry Parameters (Note: The following values are hypothetical, representing typical data obtained from DFT calculations for similar aromatic compounds.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-F | 1.35 Å |
| Bond Length | C-N (nitro) | 1.48 Å |
| Bond Length | C-C (carboxyl) | 1.50 Å |
| Bond Angle | O-C-O (carboxyl) | 123° |
| Dihedral Angle | C-C-N-O (nitro) | 15° |
| Dihedral Angle | C-C-C=O (carboxyl) | 20° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, all substituents (–F, –NO₂, –COOH) are strongly electron-withdrawing. This electronic demand is expected to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted benzoic acid. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. The distribution of these orbitals is also informative; the HOMO is likely to be distributed over the benzene ring, while the LUMO is expected to be localized predominantly on the electron-deficient nitro groups, indicating that these sites are the most susceptible to nucleophilic attack.
Illustrative Data Table for FMO Analysis (Note: These are representative energy values for dinitro-aromatic compounds.)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.50 | Highest Occupied Molecular Orbital |
| LUMO | -4.20 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.30 | Energy difference |
Natural Bond Orbital (NBO) analysis is a theoretical tool that translates the complex, delocalized molecular orbitals obtained from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, akin to a classical Lewis structure. taylorandfrancis.com This method is particularly useful for quantifying electron density distribution, atomic charges, and intramolecular charge transfer (ICT) interactions. niscpr.res.in
In this compound, NBO analysis would reveal a significant polarization of electron density. The high electronegativity of the fluorine, oxygen, and nitrogen atoms would lead to a net withdrawal of electron density from the benzene ring and the carboxylic proton. The analysis quantifies this through natural population analysis (NPA), assigning partial charges to each atom. Furthermore, NBO analysis can identify hyperconjugative interactions, which are stabilizing charge transfer events from occupied (donor) orbitals to unoccupied (acceptor) orbitals. For this molecule, significant charge transfer is expected from the π-orbitals of the benzene ring (donors) to the antibonding π*-orbitals of the C=O and N=O bonds (acceptors), which helps to explain the strong electron-withdrawing nature of the substituents. The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their importance. taylorandfrancis.com
Illustrative Data Table for NBO Analysis (Note: These values are examples of typical charge distributions and interactions.)
| Atom | Natural Charge (e) | Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|---|---|
| F | -0.45 | LP(2) O (carboxyl) | π*(C-C) (ring) | 3.5 |
| N (at C2) | +0.95 | π(C1-C6) (ring) | π*(N2-O) | 25.0 |
| N (at C4) | +0.96 | π(C3-C4) (ring) | π*(N4-O) | 28.1 |
| C (carboxyl) | +0.80 | LP(1) F | σ*(C1-C2) | 2.1 |
Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures and understand their vibrational and electronic properties.
Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies of the normal modes of molecular vibration. These calculated frequencies correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. While calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other effects, they can be scaled by an empirical factor to achieve excellent agreement with experimental spectra. scirp.org
For this compound, the calculated vibrational spectrum would show characteristic frequencies for its functional groups. Key vibrational modes would include:
O–H stretch of the carboxylic acid group (typically broad, around 3000 cm⁻¹).
C=O stretch of the carboxylic acid (strong absorption, ~1700-1730 cm⁻¹).
Asymmetric and symmetric NO₂ stretches (strong absorptions, ~1530-1560 cm⁻¹ and ~1340-1370 cm⁻¹, respectively).
C–F stretch (~1200-1250 cm⁻¹).
Aromatic C–H and C=C stretches in their characteristic regions.
Comparing the computed spectrum with experimentally recorded FT-IR and FT-Raman spectra allows for a detailed and confident assignment of each observed peak to a specific molecular motion. researchgate.net
Illustrative Data Table for Vibrational Frequencies (Note: These are representative frequencies for the specified functional groups.)
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected Experimental (cm⁻¹) |
|---|---|---|---|
| O-H Stretch | -COOH | 3150 | ~3000 |
| C=O Stretch | -COOH | 1785 | ~1720 |
| NO₂ Asymmetric Stretch | -NO₂ | 1590 | ~1545 |
| NO₂ Symmetric Stretch | -NO₂ | 1380 | ~1350 |
| C-F Stretch | C-F | 1280 | ~1230 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the NMR chemical shifts (δ) for nuclei like ¹H and ¹³C. nih.gov These predictions are based on calculating the magnetic shielding tensor for each nucleus within the molecule's optimized geometry.
For this compound, the ¹H NMR spectrum would be simple, showing signals for the two aromatic protons and the carboxylic acid proton. The strong electron-withdrawing environment would shift the aromatic protons significantly downfield (to higher ppm values). Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbons directly attached to the electronegative fluorine, nitro, and carboxyl groups would exhibit the largest chemical shifts. Comparing the predicted chemical shifts with experimental data serves as a powerful method for structural verification. researchgate.net
Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts (Note: Values are hypothetical, representing expected shifts relative to a standard like TMS.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-COOH | 165.0 |
| C-F | 160.0 (with C-F coupling) |
| C-NO₂ (C2) | 148.0 |
| C-NO₂ (C4) | 150.0 |
| C-H (C3) | 122.0 |
| C-H (C6) | 120.0 |
Conformational Analysis and Potential Energy Surface Exploration
A comprehensive understanding of the molecular behavior and reactivity of this compound necessitates a detailed exploration of its conformational landscape and the associated potential energy surface (PES). Conformational analysis identifies the stable arrangements of atoms in the molecule (conformers) and the energy barriers between them.
Potential Energy Surface (PES): The PES is a multidimensional surface that maps the potential energy of the molecule as a function of its geometric parameters. libretexts.orglibretexts.org For this compound, a simplified PES could be generated by systematically varying the dihedral angles of the carboxylic acid and nitro groups and calculating the corresponding single-point energies using quantum mechanical methods.
Computational Methods:
Ab initio and Density Functional Theory (DFT): These methods are instrumental in accurately calculating the energies of different conformations. molssi.org
Semi-empirical Methods: While less accurate, these can be employed for initial, less computationally intensive scans of the PES.
Expected Findings: Based on studies of similar molecules, it is anticipated that the planar conformation, where the carboxylic acid and nitro groups lie in the plane of the benzene ring, would be a low-energy state. However, steric hindrance between the ortho-nitro group and the carboxylic acid group could lead to non-planar minimum energy conformations. The fluorine substituent is not expected to introduce significant steric bulk but will influence the electronic distribution and potentially the rotational barriers. The PES would reveal the global minimum energy conformer, other local minima, and the transition states connecting them, providing insights into the molecule's flexibility and the relative populations of its conformers at different temperatures.
Modeling of Non-Covalent Interactions and Supramolecular Architectures
The solid-state structure and properties of this compound are governed by a variety of non-covalent interactions that dictate its crystal packing and supramolecular architecture.
Hydrogen bonds are expected to be the most significant intermolecular interaction in the crystal structure of this compound. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen).
Carboxylic Acid Dimers: A common motif in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. nih.gov This is a highly probable arrangement for this compound.
Other Hydrogen Bonds: The nitro groups can also act as hydrogen bond acceptors, potentially forming weaker C-H···O hydrogen bonds with the aromatic hydrogens of neighboring molecules. The fluorine atom is a weak hydrogen bond acceptor.
| Potential Hydrogen Bond | Donor | Acceptor | Typical Distance (Å) |
| Carboxylic Acid Dimer | O-H (Carboxyl) | O=C (Carboxyl) | 2.6 - 2.8 |
| C-H···O Interaction | C-H (Aromatic) | O (Nitro) | 3.0 - 3.5 |
This table presents hypothetical data based on typical bond lengths observed in related structures.
π-π Stacking: The electron-deficient nature of the dinitro-substituted aromatic ring suggests that π-π stacking interactions will play a crucial role in the crystal packing. bohrium.comrsc.org These interactions involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules. The presence of multiple nitro groups enhances the quadrupolar moment of the aromatic ring, favoring these stacking arrangements. Computational studies on similar nitroaromatic compounds have shown that these interactions contribute significantly to the lattice energy. bohrium.com
Halogen Bonding: The fluorine atom in this compound introduces the possibility of halogen bonding. nih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophilic region on an adjacent molecule, such as the oxygen atom of a nitro or carbonyl group. nih.gov The strength of this interaction would depend on the electrostatic potential on the outer surface of the fluorine atom. Computational analysis of the molecular electrostatic potential surface would be necessary to predict the likelihood and nature of halogen bonding in the crystal structure.
| Interaction Type | Interacting Moieties | Expected Contribution |
| π-π Stacking | Aromatic Rings | Significant stabilization of the crystal lattice. |
| Halogen Bonding | C-F ··· O (Nitro/Carbonyl) | Potentially contributes to the directionality of the crystal packing. |
This table provides a qualitative assessment of the expected contributions of these interactions.
Theoretical Prediction of Energetic and Thermal Properties
Computational chemistry provides powerful tools for predicting the energetic and thermal properties of molecules like this compound, which is particularly relevant given its nitroaromatic nature.
Energetic Properties:
Heat of Formation (ΔHf): This fundamental thermodynamic property can be calculated using high-level quantum chemical methods, such as G3 or G4 theory, or more commonly with DFT methods coupled with isodesmic reactions. nih.govnih.gov The heat of formation is a critical parameter for predicting the energy release upon decomposition.
Detonation Properties: For energetic materials, computational codes can predict detonation velocity and pressure based on the calculated heat of formation and the density of the material.
Thermal Properties:
Bond Dissociation Energies (BDE): DFT calculations can be used to determine the BDE of the weakest bonds in the molecule, which is often the C-NO2 bond in nitroaromatics. The BDE provides an indication of the initial step in the thermal decomposition pathway.
| Property | Computational Method | Significance |
| Heat of Formation | DFT with Isodesmic Reactions | Key parameter for assessing energetic performance. |
| Bond Dissociation Energy | DFT | Indicates the initial trigger for thermal decomposition. |
| Activation Energy of Decomposition | DFT (Transition State Search) | Predicts the kinetic stability of the molecule. |
This table outlines the computational approaches and the significance of the predicted properties.
Applications in Chemical Research and Advanced Materials Science
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
5-Fluoro-2,4-dinitrobenzoic acid is a valuable intermediate for constructing more complex molecules. The fluorine atom is activated by the two electron-withdrawing nitro groups, making it susceptible to nucleophilic aromatic substitution. This reactivity, combined with the presence of the carboxylic acid group, allows for a wide range of chemical transformations.
The reactive nature of this compound positions it as a key starting material for synthesizing a variety of substituted aromatic compounds and heterocyclic systems. The fluorine atom can be readily displaced by a wide array of nucleophiles, such as amines, alcohols, and thiols. This reaction pathway is fundamental to introducing the dinitrophenyl moiety into different molecular frameworks.
Following the substitution reaction, the nitro groups can be reduced to amino groups, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. Furthermore, the carboxylic acid group can be converted into other functional groups like esters, amides, or acid chlorides, providing additional handles for building molecular complexity. The development of synthetic methods for fluorinated heterocycles is a significant area of current organic chemistry. researchgate.net This multi-functionality makes this compound a strategic building block for creating complex molecules with potential applications in pharmaceuticals and materials.
The tailored architecture and functional end-groups of polymers and dendrimers make them candidates for numerous applications, including drug delivery and catalysis. nih.gov The functionalization of these macromolecules is key to tuning their physicochemical properties. Dendrimers, which are nano-sized, radially symmetric molecules, are often functionalized at their periphery. nih.gov
This compound can be employed as a functionalizing agent for polymers and dendrimers that possess nucleophilic surface groups, such as primary or secondary amines. In a reaction analogous to the classic Sanger's reagent, the amine groups can displace the activated fluorine atom, covalently attaching the dinitrophenylbenzoic acid moiety to the macromolecule's surface. This process can alter the solubility, thermal stability, and electronic properties of the resulting material. Dendrimers and hyperbranched polymers are considered ideal materials for the modification of various nanomaterials. sigmaaldrich.com
Applications in Analytical Chemistry as Derivatizing Agents or Chromophore Probes
In analytical chemistry, derivatization is a common strategy to enhance the detectability or improve the separation of analytes. sci-hub.se The strong chromophoric nature of the dinitrophenyl group makes this compound and its analogs excellent reagents for this purpose, particularly in liquid chromatography and electrophoresis.
Pre-column derivatization with reagents that introduce a chromophore is a preferred method for the quantitative analysis of amino acids by high-performance liquid chromatography (HPLC). springernature.comspringernature.com this compound belongs to a class of reagents based on the 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) scaffold, which are used extensively for labeling primary and secondary amino groups.
A prominent application is in chiral amino acid analysis. Analogs of this compound, such as Marfey's reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, or FDAA), are widely used as chiral derivatizing agents. nih.govnih.govlookchem.com When a racemic mixture of amino acids is reacted with an enantiomerically pure reagent like Marfey's reagent, a mixture of diastereomers is formed. sci-hub.senih.gov These diastereomers have different physical properties and can be separated using standard, non-chiral reversed-phase HPLC columns. springernature.comnih.gov This indirect method allows for the determination of the enantiomeric purity of amino acids in trace amounts. lookchem.comnih.gov Different variants of Marfey's reagent, such as those containing L-valinamide, have also been developed for this purpose. sigmaaldrich.com The high enantioselectivity of these reagents makes them invaluable for analyzing amino acids from natural products and biological systems. nih.govnih.gov
Table 1: Related Chiral Derivatizing Agents for Amino Acid Analysis
| Reagent Name | Acronym | Common Application |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Chiral derivatization of amino acids for HPLC separation. sigmaaldrich.comnih.gov |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide | L-FDVA | Chiral derivatization of amino acids and amines. sigmaaldrich.com |
| 1-Fluoro-2,4-dinitrobenzene | FDNB (Sanger's Reagent) | N-terminal amino acid sequencing and derivatization. |
Capillary zone electrophoresis (CZE) is a high-efficiency separation technique well-suited for analyzing a wide range of molecules. mdpi.com However, a major limitation is the detection of analytes that lack a native chromophore for UV absorbance detection. Derivatization with a UV-active tag can overcome this challenge.
The 2,4-dinitrophenyl (DNP) group is a strong chromophore, making reagents like this compound suitable for tagging analytes for CZE analysis. The reaction of the activated fluorine with nucleophilic groups (e.g., amines) on a target analyte introduces the DNP moiety, rendering the derivative detectable by UV. This approach has been successfully used for the CZE separation of DNP-labeled amino acids. nih.gov Similarly, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is widely used to derivatize carbonyl compounds for analysis by HPLC and CE. researchgate.netrsc.orgnih.gov The use of CZE has been explored for the analysis of various benzoic acid derivatives and their degradation products. nih.gov By converting a non-absorbing species into a DNP-derivative, this method enables sensitive detection and quantification in complex matrices.
Design and Synthesis of Coordination Polymers and Metal Complexes
Coordination polymers are extended structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). The properties of these materials are highly dependent on the geometry of the ligand and the coordination preferences of the metal ion. rsc.org
This compound possesses multiple potential coordination sites: the carboxylate group and the oxygen atoms of the two nitro groups. The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging), while the nitro groups can also act as coordination sites. This versatility makes it a promising candidate for the construction of novel coordination polymers and metal-organic frameworks (MOFs). Research has shown that related nitro-substituted ligands, such as 5,5′-dithiobis(2-nitrobenzoic acid) and nitrogen-rich dinitro-bi-triazoles, can form stable coordination polymers with interesting structural topologies and properties. nih.govresearchgate.net The resulting materials could have potential applications in areas such as catalysis, gas storage, or as energetic materials. nih.gov
Ligand Properties and Coordination Chemistry with Various Metal Ions
As a ligand, this compound exhibits versatile coordination behavior, primarily through its carboxylate group, with potential involvement from the nitro groups. While specific studies on this compound complexes are not extensively documented, its behavior can be inferred from closely related dinitrobenzoate isomers. For instance, 2,4-dinitrobenzoate (B1224026) (2,4-Nbz) and 3,5-dinitrobenzoate (B1224709) (3,5-Nbz) have been shown to form complex heterometallic structures with lanthanide (Eu) and transition metals (Cd). mdpi.com
The carboxylate group of these ligands can coordinate to metal ions in several modes, including monodentate, bidentate chelation, and bridging, which connects multiple metal centers. nih.gov This versatility allows for the construction of diverse coordination architectures, from simple mononuclear complexes to intricate coordination polymers. In some crystal structures of related compounds, such as a copper complex with 3,5-dinitrobenzoate, the nitro group has been observed to participate in the coordination sphere of the metal ion, although the bond is typically longer and weaker than the metal-carboxylate bond. nih.gov The presence of the electronegative fluorine atom in this compound can further influence the electronic properties of the ligand and the stability and geometry of the resulting metal complexes.
Engineering of Supramolecular Architectures and Frameworks
Supramolecular chemistry relies on non-covalent interactions to assemble molecules into well-defined, higher-order structures. This compound is an excellent candidate for crystal engineering due to its multiple functional groups capable of forming directional intermolecular interactions. The carboxylic acid group is a robust hydrogen-bond donor and acceptor. The nitro groups can act as hydrogen-bond acceptors, and the fluorine atom can participate in halogen bonding or C-H···F interactions.
Studies on related dinitrobenzoate complexes demonstrate that non-covalent interactions, such as π-π stacking and hydrogen bonds, play a crucial role in the final crystal packing. mdpi.com These interactions can guide the self-assembly of molecules into one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. mdpi.comnih.gov For example, the combination of hydrogen bonds and halogen bonds (e.g., I···N) has been successfully used to construct extended "ladder" and sheet-like motifs in a hierarchical fashion. nih.gov The ability of the fluorine atom in this compound to act as a halogen-bond acceptor provides an additional tool for designing complex supramolecular architectures.
Functional Materials and Supramolecular Assemblies
The specific combination of functional groups in this compound makes it a precursor for materials with tailored optical and energetic properties.
Co-crystallization and Crystal Engineering for Novel Solid Forms
Co-crystallization is a powerful technique in crystal engineering used to create novel solid forms of a compound with modified physicochemical properties. This is achieved by combining the target molecule with a second molecule (a co-former) in a specific stoichiometric ratio within a crystal lattice. The assembly is governed by non-covalent interactions, particularly hydrogen bonds.
The carboxylic acid group of this compound can form a highly predictable and robust "supramolecular synthon" with complementary functional groups on a co-former, such as the pyridine (B92270) or 2-aminopyrimidine (B69317) moieties. nih.gov While specific co-crystals of this compound are not detailed in the provided literature, numerous examples exist for its analogues. For instance, 3,5-dinitrobenzoic acid has been co-crystallized with various active pharmaceutical ingredients and other organic molecules. sigmaaldrich.com The slow evaporation of a solution containing the acid and a suitable co-former is a common method to produce high-quality single crystals of these new solid forms. ias.ac.inresearchgate.net This approach allows for the systematic modification of properties like solubility and stability.
Investigation of Non-Linear Optical (NLO) Properties
Materials with non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. nih.gov Organic molecules can exhibit significant NLO responses, particularly if they possess a large dipole moment and an extended π-conjugated system featuring electron-donating and electron-accepting groups. nih.gov
This compound possesses the key structural features for a potential NLO material. The nitro (-NO₂) and carboxylic acid (-COOH) groups are strong electron acceptors, while the fluorine (-F) atom can act as an electron-donating group through resonance. This intramolecular charge-transfer (ICT) character is a primary source of NLO activity. nih.gov Theoretical studies on similar molecules have shown that the substitution of fluorine can remarkably enhance the second-order NLO response. jmcs.org.mx Experimental studies on crystals of related compounds, like 3-aminopyridinium 3,5-dinitrobenzoate and 4-Nitrobenzoic acid, have confirmed their NLO activity, which was investigated using techniques such as the Kurtz-Perry powder method and Z-scan. ias.ac.iniaea.org These findings suggest that crystals based on this compound are promising candidates for NLO applications.
Development of Energetic Materials with Tailored Detonation Performance
The development of high-energy-density materials (HEDMs) with both high performance and low sensitivity is a major goal in materials science. The detonation properties of an energetic material, such as its detonation velocity (D) and detonation pressure (P), are strongly linked to its chemical composition, density (ρ), and heat of formation.
The table below presents theoretical performance data for a designed energetic compound (Derivative B1) that incorporates fluorine, illustrating the high performance achievable with such strategies.
| Compound | Density (ρ) (g/cm³) | Detonation Pressure (P) (GPa) | Detonation Velocity (D) (km/s) |
| Derivative B1 | 1.93 | 58.89 | 8.02 |
| Table 1: Theoretical detonation performance of a fluorine-containing energetic derivative. Data sourced from computational studies on novel energetic materials. nih.gov |
These computational results highlight the potential of fluorine-containing nitroaromatic compounds like this compound as either energetic materials themselves or as precursors for the synthesis of advanced HEDMs with tailored detonation characteristics. nih.gov
Future Research Directions and Emerging Trends
Development of More Sustainable and Atom-Economical Synthetic Routes
Traditional synthetic routes to nitroaromatic compounds often rely on harsh nitrating agents and produce significant waste. Future research will prioritize the development of greener and more efficient synthetic strategies for 5-Fluoro-2,4-dinitrobenzoic acid.
Key Research Thrusts:
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for energetic nitration reactions, and the potential for higher yields and purity. The development of optimized flow processes for the dinitration of 5-fluorobenzoic acid or related precursors represents a significant step towards more sustainable manufacturing.
Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of nitroaromatic compounds is a burgeoning field. While challenging, the discovery or engineering of biocatalysts capable of regioselective nitration could provide an environmentally benign alternative to traditional chemical methods.
| Synthesis Approach | Potential Advantages | Research Focus |
| Flow Chemistry | Improved safety, higher yields, better process control | Optimization of reactor design and reaction conditions |
| Biocatalysis | Environmentally benign, high selectivity | Discovery and engineering of suitable enzymes |
| Alternative Nitrating Agents | Reduced corrosivity and waste, improved safety | Development of solid-acid catalysts and milder reagents |
Exploration of Novel Reactivity Profiles and Catalytic Transformations
The unique electronic properties of this compound, conferred by the strongly electron-withdrawing nitro groups and the fluorine atom, open avenues for exploring novel chemical transformations.
Emerging Areas of Investigation:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is highly activated towards nucleophilic displacement. Future work will likely focus on expanding the scope of nucleophiles used in SNAr reactions with this compound to generate a diverse library of derivatives with tailored properties.
Catalytic C-H Functionalization: Direct functionalization of the aromatic C-H bonds offers a more atom-economical approach to derivatization compared to traditional cross-coupling reactions. The development of catalytic systems for the selective C-H functionalization of the this compound core is a promising research direction.
Reduction of Nitro Groups: The selective reduction of one or both nitro groups can lead to a variety of valuable building blocks, including aminonitrobenzoic acids and diaminobenzoic acids. Research into chemoselective catalytic reduction methods will be crucial for accessing these derivatives efficiently.
Advanced In Silico Design for Predicting New Derivatives and Material Properties
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and design of new molecules with desired properties.
Future Computational Approaches:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the electronic structure, reactivity, and spectroscopic properties of novel this compound derivatives. This will enable the rational design of molecules with specific electronic and optical characteristics.
Molecular Docking and Dynamics: For applications in chemical biology, in silico docking studies can predict the binding affinity and mode of interaction of derivatives with biological targets. Molecular dynamics simulations can provide insights into the conformational flexibility and stability of these interactions.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to establish correlations between the structural features of this compound derivatives and their biological or material properties. These models can then be used to predict the properties of yet-to-be-synthesized compounds.
| Computational Method | Application | Predicted Properties |
| Quantum Chemistry (DFT) | Rational design | Electronic structure, reactivity, spectra |
| Molecular Docking/Dynamics | Chemical biology | Binding affinity, interaction modes |
| QSAR | Predictive modeling | Biological activity, material properties |
Integration with Machine Learning and Artificial Intelligence for Chemical Discovery
The synergy between artificial intelligence (AI) and chemistry is set to revolutionize the process of chemical discovery.
Predictive Modeling: Machine learning algorithms can be trained on existing chemical data to predict the properties and reactivity of new this compound derivatives with high accuracy.
De Novo Design: Generative AI models can be used to design novel molecular structures based on desired property profiles, expanding the accessible chemical space of this compound analogs.
Reaction Optimization: AI can be utilized to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to improved yields and reduced experimental effort.
Unexplored Applications in Material Science and Niche Chemical Biology (non-clinical)
The unique combination of functional groups in this compound makes it an intriguing candidate for various, as-yet-unexplored applications.
Potential Future Applications:
Q & A
Q. What are the standard synthetic routes for preparing 5-Fluoro-2,4-dinitrobenzoic acid, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis typically involves sequential nitration and fluorination of benzoic acid derivatives. Key steps include:
- Nitration: Introduction of nitro groups at positions 2 and 4 using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Fluorination: Electrophilic fluorination using agents like Selectfluor™ or direct halogen exchange (e.g., Balz-Schiemann reaction) .
Critical Parameters:
Q. Table 1: Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hr | 65–75 | 90–95 | |
| Fluorination | Selectfluor™, DMF, 80°C, 12 hr | 50–60 | 85–90 |
Q. Which analytical techniques are most effective for characterizing this compound, and what are the key spectral markers?
Methodological Answer:
- HPLC-MS: Reverse-phase C18 column, mobile phase (acetonitrile/0.1% formic acid), retention time ~8.2 min. Key MS marker: [M-H]⁻ ion at m/z 244 .
- X-ray Diffraction: Confirms crystalline structure; bond angles and distances (e.g., C-F bond: 1.34 Å) .
- NMR: ¹⁹F NMR: δ -110 ppm (CF); ¹H NMR: aromatic protons at δ 8.2–8.5 ppm .
Q. Table 2: Analytical Signatures
| Technique | Key Markers | Reference |
|---|---|---|
| HPLC-MS | m/z 244 ([M-H]⁻), RT 8.2 min | |
| ¹H NMR | δ 8.3 (d, J=8.5 Hz, H-3), δ 8.5 (s, H-6) |
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of fine particulates.
- Storage: Inert atmosphere (argon), desiccated, at 2–8°C .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions during the nitration of fluorinated benzoic acid derivatives?
Methodological Answer: Competing sulfonation or over-nitration can occur due to the electron-withdrawing nature of fluorine. Mitigation strategies include:
Q. Table 3: Side Reaction Mitigation
| Challenge | Solution | Yield Improvement | Reference |
|---|---|---|---|
| Sulfonation | H₃PO₄ catalyst, 0°C | +15% | |
| Over-nitration | Dilute HNO₃, incremental addition | +20% |
Q. What strategies resolve contradictory data in enzyme inhibition studies involving fluorinated nitrobenzoic acid derivatives?
Methodological Answer: Discrepancies in IC₅₀ values may arise from:
Q. Table 4: Enzyme Assay Optimization
| Variable | Standardized Condition | Impact on IC₅₀ Consistency |
|---|---|---|
| pH | 7.4 (Tris-HCl buffer) | ±5% variability |
| Cofactor | 100 µM NADPH | ±8% variability |
Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution reactions?
Methodological Answer: The fluorine atom at position 5 exerts a strong -I effect, deactivating the ring and directing nucleophiles to the para position relative to the nitro groups. Key observations:
Q. Table 5: Substitution Reactivity
| Position | Electronic Environment | Reactivity (Relative Rate) |
|---|---|---|
| 3 | Partially deactivated | 1.0 (reference) |
| 1 | Sterically hindered | 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
